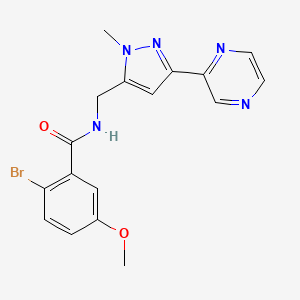

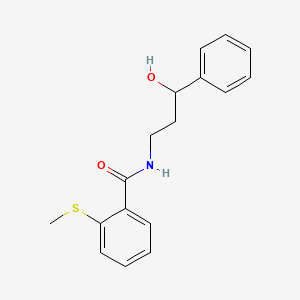

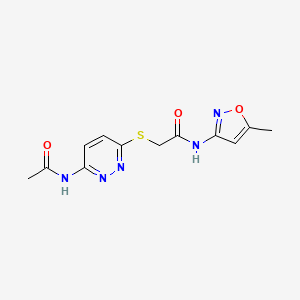

N-(3-hydroxy-3-phenylpropyl)-2-(methylthio)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-hydroxy-3-phenylpropyl)-2-(methylthio)benzamide, also known as GW501516 or Endurobol, is a synthetic drug that has gained popularity in scientific research due to its potential benefits in improving physical performance and treating metabolic disorders.

Applications De Recherche Scientifique

Synthesis and Structural Studies

- Tetranuclear [Cu-Ln]2 Single Molecule Magnets : A study by Costes, Shova, and Wernsdorfer (2008) focused on the synthesis of tetranuclear Cu-Ln complexes using a trianionic ligand similar in complexity to N-(3-hydroxy-3-phenylpropyl)-2-(methylthio)benzamide. These complexes exhibited single-molecule magnet (SMM) behavior, highlighting the potential of such compounds in materials science, particularly in magnetic storage applications (Costes, Shova, & Wernsdorfer, 2008).

Antimicrobial and Biological Activities

- Antipathogenic Activity of Thiourea Derivatives : Limban, Marutescu, and Chifiriuc (2011) synthesized and characterized a series of thiourea derivatives, which demonstrated significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential of structurally similar compounds like N-(3-hydroxy-3-phenylpropyl)-2-(methylthio)benzamide in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Polymer Science

- Controlled Radical Polymerization : Mori, Sutoh, and Endo (2005) conducted research on the controlled radical polymerization of an acrylamide containing an amino acid moiety, demonstrating the synthesis of homopolymers with narrow polydispersity and enhanced isotacticity. This study underscores the relevance of benzamide derivatives in polymer science, particularly in the design of functional polymers with specific structural properties (Mori, Sutoh, & Endo, 2005).

Chemical Synthesis and Reactivity

- Rapid Amidic Hydrolysis under Basic Conditions : Murphy, Tenn, Labuda, and Nagorski (2009) investigated the hydrolysis reactions of N-(hydroxymethyl)benzamide derivatives, uncovering a competitive reaction pathway that involves amidic hydrolysis. This study highlights the chemical reactivity of benzamide derivatives and provides insights into their potential applications in organic synthesis and the design of hydrolysis-sensitive compounds (Murphy, Tenn, Labuda, & Nagorski, 2009).

Propriétés

IUPAC Name |

N-(3-hydroxy-3-phenylpropyl)-2-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2S/c1-21-16-10-6-5-9-14(16)17(20)18-12-11-15(19)13-7-3-2-4-8-13/h2-10,15,19H,11-12H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGSTMNPNVFLKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NCCC(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-hydroxy-3-phenylpropyl)-2-(methylthio)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2454621.png)

![5-(2-chloro-6-fluorobenzyl)-7-(4-fluorophenyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2454624.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2454625.png)

![2-((1,5-dicyano-4-oxo-3-azaspiro[5.5]undec-1-en-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2454627.png)

![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(4-(thiophen-2-yl)thiazol-2-yl)methanone](/img/structure/B2454630.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2454632.png)